Unique Substrate-Dependent Functional Switch: Full Antagonist in Intact Systems, Full Agonist in Denervated Systems
Romergoline displays a complete functional inversion depending on the dopaminergic state of the biological substrate. In normal animals with intact DA systems, it acts as a full DA antagonist, impairing Sidman avoidance in rats, reducing spontaneous locomotion, and antagonizing apomorphine-induced behaviors [1]. In contrast, in models of severe DA depletion (6-hydroxydopamine-lesioned rats and MPTP-treated monkeys), the same dose range produces full DA agonist effects, inducing contralateral turning and reversing akinesia [2]. This bidirectional, state-dependent activity is not observed for standard comparators like bromocriptine or cabergoline, which maintain consistent agonist profiles irrespective of the system's state [3].
| Evidence Dimension | Functional Dopaminergic Activity (Behavioral Outcome) |
|---|---|
| Target Compound Data | Full DA antagonist in intact animals; Full DA agonist in DA-depleted animals |
| Comparator Or Baseline | Bromocriptine: Consistent D2 agonist activity across states [3] |
| Quantified Difference | Qualitative inversion of effect |
| Conditions | In vivo rat and monkey models: Sidman avoidance, spontaneous locomotion, apomorphine-induced behaviors (intact); 6-OHDA-lesioned turning, MPTP-induced akinesia (depleted) |
Why This Matters
This functional switch is essential for experiments investigating the role of dopaminergic tone in modulating drug response, a property absent in conventional dopamine agonists.
- [1] Buonamici M, Mantegani S, Cervini MA, Maj R, Rossi AC, Caccia C, Carfagna N, Carminati P, Fariello RG. FCE 23884, substrate-dependent interaction with the dopaminergic system. I. Preclinical behavioral studies. J Pharmacol Exp Ther. 1991;259(1):345-55. View Source
- [2] Buonamici M, Mantegani S, Cervini MA, Maj R, Rossi AC, Caccia C, Carfagna N, Carminati P, Fariello RG. FCE 23884, substrate-dependent interaction with the dopaminergic system. I. Preclinical behavioral studies. J Pharmacol Exp Ther. 1991;259(1):345-55. View Source
- [3] Kvernmo T, Härtter S, Burger E. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists. Clin Ther. 2006;28(8):1065-78. View Source
